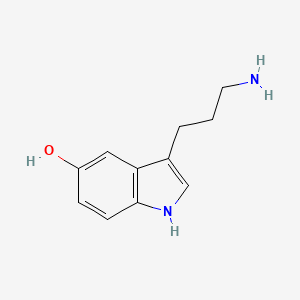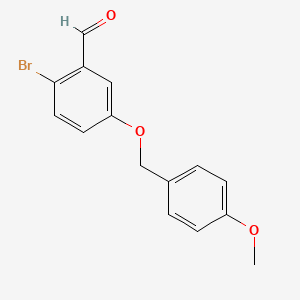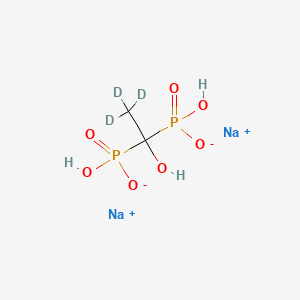
3-(3-aminopropyl)-1H-indol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-aminopropyl)-1H-indol-5-ol is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are commonly found in natural products, pharmaceuticals, and agrochemicals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-aminopropyl)-1H-indol-5-ol typically involves the following steps:
Starting Material: The synthesis begins with an indole derivative, such as indole-5-ol.
Aminopropylation: The indole-5-ol undergoes a reaction with 3-bromopropylamine in the presence of a base, such as potassium carbonate, to introduce the aminopropyl group at the 3-position.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for reaction monitoring and product purification.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-aminopropyl)-1H-indol-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aminopropyl group can participate in substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Various electrophiles, such as alkyl halides or acyl chlorides, can be used in the presence of a base.
Major Products
Oxidation: Formation of 3-(3-aminopropyl)-1H-indole-5-one.
Reduction: Formation of 3-(3-aminopropyl)-1H-indol-5-amine.
Substitution: Formation of derivatives with different functional groups at the aminopropyl position.
Aplicaciones Científicas De Investigación
3-(3-aminopropyl)-1H-indol-5-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-(3-aminopropyl)-1H-indol-5-ol involves its interaction with specific molecular targets and pathways. The aminopropyl group can interact with enzymes or receptors, leading to modulation of their activity. The hydroxyl group at the 5-position can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3-(3-aminopropyl)-1H-indole: Lacks the hydroxyl group at the 5-position.
5-hydroxyindole: Lacks the aminopropyl group at the 3-position.
3-(3-aminopropyl)-1H-indol-5-one: Contains a ketone group instead of a hydroxyl group at the 5-position.
Uniqueness
3-(3-aminopropyl)-1H-indol-5-ol is unique due to the presence of both the aminopropyl and hydroxyl groups, which contribute to its distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H14N2O |
|---|---|
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
3-(3-aminopropyl)-1H-indol-5-ol |
InChI |
InChI=1S/C11H14N2O/c12-5-1-2-8-7-13-11-4-3-9(14)6-10(8)11/h3-4,6-7,13-14H,1-2,5,12H2 |
Clave InChI |
OBXWGWGUXIQLSG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1O)C(=CN2)CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-[[7-(3-morpholin-4-ylpropoxy)-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B13868475.png)
![N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13868484.png)




![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-6-[(1R,2R,3S,4S,6R)-2,3-dihydroxy-6-(hydroxymethyl)-4-[[(4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13868518.png)

![6-[(3-Methylpiperidin-1-yl)methyl]pyridin-2-amine](/img/structure/B13868524.png)

![9-[4-(1-Bromo-4-phenylcyclohexa-2,4-dien-1-yl)oxyphenyl]carbazole](/img/structure/B13868531.png)

